

Structural Elucidation of 1,7-Octadien-3-ol: A Multi-Modal Spectroscopic Guide

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Compound of Interest

Compound Name: 1,7-Octadien-3-ol

CAS No.: 30385-19-4

Cat. No.: B8725285

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Executive Summary

1,7-Octadien-3-ol (

, MW 126.[1]19) represents a distinct class of unsaturated secondary alcohols often utilized as intermediates in Ring-Closing Metathesis (RCM) to form cycloheptenols, or as fragments in the total synthesis of polyketide natural products.[1]

Unlike its dimethylated terpene cousins (e.g., linalool derivatives), this specific isomer lacks branching on the carbon skeleton, presenting a "clean" spectroscopic window into the behavior of terminal versus allylic unsaturation.[1] This guide provides a rigorous, self-validating framework for identifying this molecule, distinguishing it from isomers like 2,7-octadien-1-ol.[1]

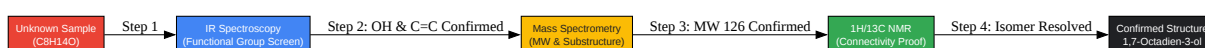
Structural Logic & Synthesis Validation

Before interpreting spectra, one must understand the connectivity that dictates the signals. The molecule is synthesized via the addition of vinylmagnesium bromide to 5-hexenal.[1] This synthetic origin defines the two distinct alkene environments:[1]

- The Allylic System (C1-C3): A vinyl group directly attached to the chiral hydroxyl center.[1]
- The Homoallylic Tether (C4-C6): A saturated methylene chain.[1]
- The Distal Terminus (C7-C8): An isolated terminal alkene.[1]

Analytical Workflow

The following decision tree outlines the logical flow for confirming this structure.



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Figure 1: Analytical workflow prioritizing functional group identification before structural connectivity.

Infrared Spectroscopy (IR) Interpretation[1][2][3]

The IR spectrum provides the first "fingerprint" of the molecule. The key is to differentiate the hydrogen-bonded hydroxyl group from the strong olefinic signatures.[1]

Frequency ()	Intensity	Assignment	Mechanistic Insight
3350–3400	Broad, Strong	O-H Stretch	Characteristic of H-bonded alcohols. ^[1] In dilute , this sharpens to ~3600 (free OH). ^[1]
3075–3085	Medium	=C-H Stretch	Specific to terminal alkenes (C-H). ^[1]
2930, 2860	Strong	C-H Stretch	Asymmetric/symmetric stretching of the methylene () backbone.
1640–1645	Medium	C=C Stretch	The isolated and allylic double bonds overlap here. ^[1] Non-conjugated alkenes typically show weaker absorbance than conjugated ones. ^[1]
990, 910	Strong	=C-H Bend	Diagnostic out-of-plane bending for monosubstituted terminal vinyl groups (). ^[1]

Diagnostic Check: If the peak at 1640

is absent or very weak, suspect a symmetrical internal alkene (not applicable here) or ring closure.^[1] If the OH band is absent, the sample may have oxidized to the ketone (1,7-octadien-3-one), which would show a strong Carbonyl band at ~1680

.^[1]

Mass Spectrometry (MS) Fragmentation^{[1][4][5]}

Electron Ionization (EI) MS for allylic alcohols is dominated by

-cleavage.^[1] The molecular ion (

) is often weak due to rapid dehydration or fragmentation.^[1]

Molecular Ion: m/z 126 (Low intensity)^[1]

Primary Fragmentation Pathway (-Cleavage)

The bond between the carbinol carbon (C3) and the alkyl chain (C4) is the weakest link due to resonance stabilization of the resulting oxonium ion.^[1]

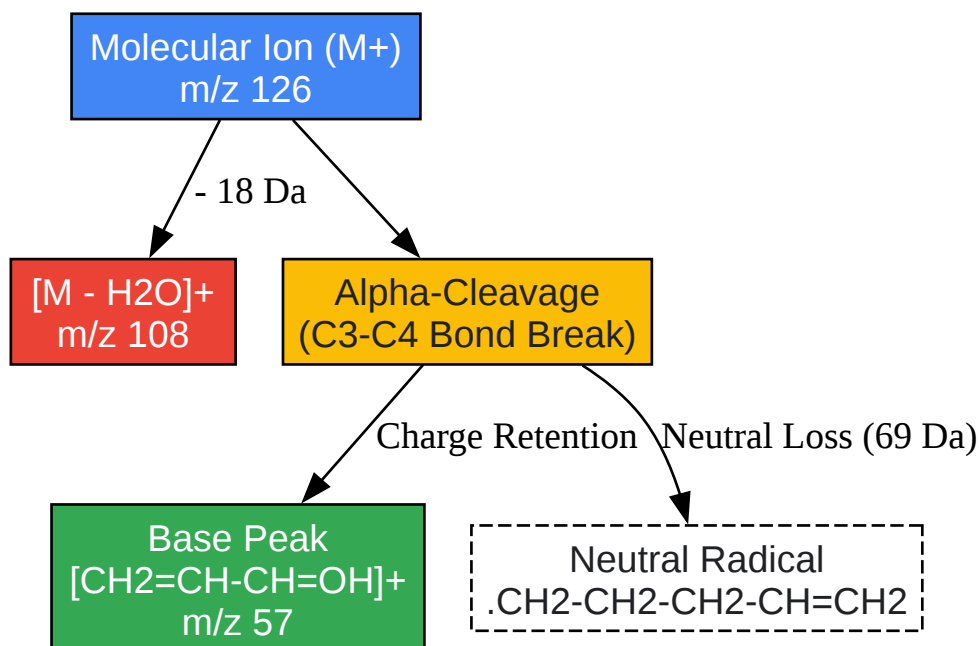
- Base Peak (m/z 57):
 - Mechanism:

-cleavage breaks the C3-C4 bond.^[1]
 - Fragment:

(Resonance stabilized allylic cation).^[1]
 - Logic: This confirms the "head" of the molecule is a vinyl group attached to the alcohol.^[1]
- Loss of Water (m/z 108):
 - Mechanism: 1,4-elimination or thermal dehydration in the source.^[1]
 - Fragment:

(Octatriene species).^[1]

- Logic: Standard behavior for alcohols; confirms the oxygen presence.[1]
- Allylic Loss (m/z 70/71):
 - Fragmentation of the distal pentenyl chain.[1]



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Figure 2: Dominant fragmentation pathway showing the origin of the base peak at m/z 57.[1]

Nuclear Magnetic Resonance (NMR)[1][6][7][8]

This is the definitive proof of structure. The molecule has a chiral center (C₃), which makes the protons on C₄ diastereotopic (magnetically non-equivalent), though this splitting is often obscured by chain flexibility.[1]

H NMR Data (400 MHz,)

Position	(ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
C2-H	5.87	ddd	1H		Internal vinyl proton of the allylic system. [1] Deshielded by OH proximity.[1]
C7-H	5.81	ddt	1H		Terminal alkene internal proton.[1] Slightly more shielded than C2 due to distance from Oxygen.[1]
C1-H (trans)	5.24	dt	1H		Terminal vinyl proton (trans to C2).[1]
C1-H (cis)	5.12	dt	1H		Terminal vinyl proton (cis to C2).[1]
C8-H (trans)	5.01	dq	1H		Distal terminal vinyl proton.[1]
C8-H (cis)	4.95	dq	1H		Distal terminal vinyl proton.[1]
C3-H	4.10	q (approx)	1H		Carbinol proton. The diagnostic

					signal.[1] Shifts to ~5.2 if esterified. [1]
C6-H	2.08	q (approx)	2H		Allylic methylene.[1] Coupled to C7 alkene.[1]
OH	1.8 - 2.5	Broad s	1H	-	Concentratio n dependent. [1]
C4, C5-H	1.4 - 1.6	Multiplet	4H	-	Internal methylene chain.[1]

Note: The "dt" and "dq" multiplicities often appear as complex multiplets due to second-order effects or overlapping signals.[1]

C NMR Data (100 MHz,)

(ppm)	Type	Assignment
141.0	CH	C2 (Allylic alkene).[1] Deshielded by oxygen.[1]
138.8	CH	C7 (Terminal alkene).[1] Typical hydrocarbon alkene shift.
114.8		C1 (Allylic terminus).[1]
114.5		C8 (Distal terminus).[1]
73.2	CH	C3 (Carbinol).[1] Diagnostic for secondary alcohol.
36.5		C4 (Adjacent to chiral center). [1]
33.6		C6 (Allylic methylene).[1]
24.8		C5 (Middle of chain).[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectra (E-E-A-T principle: Trustworthiness), follow this preparation protocol.

Materials

- Solvent: Chloroform-d () with 0.03% TMS (Tetramethylsilane) as internal standard.[1]
- Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
- Concentration: ~10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow

- Filtration: If the sample was synthesized via Grignard, magnesium salts may persist.[1] Filter the neat oil through a small plug of basic alumina or Celite using

before evaporating solvent.[1]
- Dissolution: Add 0.6 mL

to the sample vial, not the tube. Vortex gently.
- Transfer: Use a glass Pasteur pipette.[1] Filter through a cotton plug directly into the NMR tube if any turbidity is visible.[1]
- Shimming: This molecule has complex splitting.[1] Ensure good shimming (linewidth < 0.5 Hz on TMS) to resolve the vinyl coupling constants.
- Acquisition:
 - ¹H: 16 scans, 1s relaxation delay.
 - ¹³C: 512 scans minimum (to see the quaternary carbons if present, though none here).

References

- National Institute of Standards and Technology (NIST). **1,7-Octadien-3-ol** Mass Spectrum.[1] [2] NIST Chemistry WebBook, SRD 69.[2][3][4] [Link][1][2][3]
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